7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold known for its pharmacological versatility. Its structure features a 4-chlorophenyl group at position 7, a 4-methoxyphenyl substituent at position 2, a methyl group at position 5, and a carboxamide moiety at position 6. The chlorophenyl and methoxyphenyl groups likely enhance lipophilicity and electronic interactions, while the carboxamide may contribute to hydrogen bonding with biological targets .
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-3-7-14(21)8-4-12)26-20(23-11)24-19(25-26)13-5-9-15(28-2)10-6-13/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECVBXIWHCBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Overview
7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique chemical structure comprises a triazolopyrimidine core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Molecular Formula : C17H16ClN5O2
- Molecular Weight : 353.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds in the triazolopyrimidine class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The presence of the chlorophenyl and methoxyphenyl groups may enhance binding affinity to specific receptors or enzymes, leading to altered cell signaling.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 8 to 32 µg/mL against these strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | |
| Pseudomonas aeruginosa | 32 |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to:
- Reduction in Cell Viability : A significant decrease in cell viability was observed after 48 hours of treatment.
- Induction of Apoptosis : Flow cytometry analysis revealed increased early and late apoptotic cells post-treatment.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial pathogens. The findings highlighted:
- Broad Spectrum Activity : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Further investigation suggested that the antimicrobial activity may be due to disruption of bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Table 1. Structural and Functional Comparison of Analogous Compounds
- Position 2 : The 4-methoxyphenyl group in the target compound may improve solubility compared to benzylthio (BnS) substituents in compounds, which exhibit stronger antibacterial activity but lower polarity .
- Position 6 : Carboxamide (CONH2) groups, as in the target compound and derivatives, are critical for hydrogen bonding in antimicrobial targets, whereas ester (COOEt) or nitrile (CN) groups () serve as synthetic intermediates or modify electronic profiles .
- Position 7 : 4-Chlorophenyl is a common substituent (shared with and compounds) that enhances lipophilicity and target affinity .
Physicochemical Properties
- Planarity and Crystal Packing : X-ray data () revealed that the triazolo[1,5-a]pyrimidine core is nearly planar, with intermolecular N–H⋯N hydrogen bonds stabilizing dimers. The target compound’s methoxyphenyl group may introduce steric hindrance, slightly distorting planarity .
- Lipophilicity : The 4-chlorophenyl and methyl groups increase logP values, favoring membrane permeability, while the carboxamide balances this with hydrogen-bonding capacity .
Q & A
Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative, and how are yields optimized?
The compound is typically synthesized via multicomponent reactions. A common method involves reacting 5-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and ethyl cyanoacetate in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) or TMDP (Tetramethylenediamine phosphate) under reflux conditions. Solvent systems (e.g., ethanol/water mixtures) and catalyst recycling protocols (e.g., TMDP recovery via filtration) improve yield (92% reported) and sustainability . Optimization includes adjusting molar ratios, reaction time (monitored by TLC), and recrystallization from ethanol for purity .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation employs ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon frameworks. X-ray crystallography (e.g., single-crystal analysis via Bruker instruments) resolves bond lengths/angles, particularly for the triazole-pyrimidine fused core. Melting points (Büchi apparatus) and elemental analysis (Perkin-Elmer microanalyzer) validate purity .
Advanced Research Questions
Q. What strategies address low solubility in aqueous media for biological assays?
Solubility challenges arise from the hydrophobic 4-chlorophenyl and 4-methoxyphenyl groups. Modifications include:
- Introducing polar substituents (e.g., hydroxyl groups at the phenyl para position) to enhance hydrogen bonding .
- Using co-solvents (e.g., DMSO-water mixtures) or formulating nanoparticles for in vitro studies . Advanced studies compare logP values (HPLC-derived) to predict solubility trends .
Q. How can conflicting biological activity data (e.g., antiproliferative vs. kinase inhibition) be reconciled?
Discrepancies may stem from:
- Structural analogs : Minor substituent changes (e.g., pyridinyl vs. methoxyphenyl) alter target selectivity. For example, pyridinyl groups enhance kinase binding via π-π stacking, while methoxy groups favor DNA intercalation .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or ATP concentrations in kinase assays affect IC₅₀ values. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics) is recommended .
Q. What reaction mechanisms govern the cyclocondensation step in triazolopyrimidine synthesis?
The reaction proceeds via Knoevenagel condensation between aldehydes and ethyl cyanoacetate, forming an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the triazole amine generates the dihydro-pyrimidine ring. DFT studies suggest TMDP stabilizes the transition state through hydrogen bonding, accelerating cyclization .
Q. How can green chemistry principles improve scalability and sustainability of synthesis?
- Catalyst reuse : TMDP is recoverable via aqueous extraction (post-reaction filtration) and reused for ≥5 cycles without yield loss .
- Solvent selection : Ethanol/water mixtures reduce toxicity vs. DMF. Continuous flow reactors minimize waste and enhance reaction control .
- Atom economy : Multicomponent reactions (e.g., one-pot synthesis) reduce intermediate isolation steps .
Data Contradiction Analysis
Q. How should researchers interpret variability in reported antiproliferative activity (e.g., IC₅₀ ranges from 5–50 µM)?
- Structural heterogeneity : Batch-to-batch purity differences (e.g., residual solvents) impact bioactivity. Validate purity via HPLC (>95%) before assays .
- Cellular context : Variability in cell membrane permeability (e.g., overexpression of efflux pumps) necessitates using isogenic cell lines or permeability enhancers (e.g., verapamil) .
- Pharmacophore modeling : Compare 3D electrostatic maps of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with kinase hinge regions) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
